Quinoline, 2-(2-phenylhydrazino)- is a nitrogen-containing heterocyclic compound that features a quinoline ring system substituted with a phenylhydrazine moiety. This compound is recognized for its potential biological activities and applications in medicinal chemistry. Quinoline derivatives, including this compound, have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Quinoline derivatives can be synthesized from various starting materials, including anthranilic acid derivatives and isatin. The specific compound 2-(2-phenylhydrazino)-quinoline can be synthesized through condensation reactions involving quinoline derivatives and phenylhydrazine.
Quinoline, 2-(2-phenylhydrazino)- belongs to the class of compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N-NR3R4). It is classified under nitrogen heterocycles due to the presence of nitrogen atoms in its ring structure.
The synthesis of Quinoline, 2-(2-phenylhydrazino)- typically involves condensation reactions. One common method includes the reaction of 2-chloro-3-formylquinoline with phenylhydrazine. This reaction proceeds through nucleophilic addition followed by dehydration to form the hydrazone linkage.
The molecular formula for Quinoline, 2-(2-phenylhydrazino)- is . The structure consists of a quinoline ring fused with a phenylhydrazine moiety:
Quinoline, 2-(2-phenylhydrazino)- can undergo various chemical reactions typical of hydrazones and quinolines:
The reactivity of this compound largely stems from its functional groups:
The mechanism through which Quinoline, 2-(2-phenylhydrazino)- exerts its biological effects involves several pathways:
Quinoline, 2-(2-phenylhydrazino)- has several scientific uses:
The Vilsmeier-Haack reaction serves as a cornerstone methodology for constructing the quinoline core and introducing formyl functionality at the C-3 position, creating a crucial synthetic handle for subsequent derivatization. This electrophilic formylation reaction employs the Vilsmeier reagent (POCl₃/DMF complex) to activate the quinoline ring for selective formylation. In a representative procedure, acetanilide undergoes cyclization when treated with phosphorus oxychloride in dry DMF at 0-5°C, followed by gradual warming to 80-90°C. This sequence yields 2-chloro-3-formylquinoline as a crystalline solid (mp 143-145°C) in 80% yield after recrystallization from ethyl acetate. The reaction progression is conveniently monitored by TLC, with the distinctive aldehyde proton appearing at δ 10.5 ppm in the ¹H-NMR spectrum and the carbonyl stretch observable at 1688 cm⁻¹ in the IR spectrum [3] [8].
A critical consideration involves aldehyde protection strategies to prevent unwanted nucleophilic attack during subsequent functionalization. Protection as cyclic acetals proves highly effective, achieved by refluxing 2-chloro-3-formylquinoline with ethylene glycol in toluene under Dean-Stark conditions with p-toluenesulfonic acid catalysis. This transforms the aldehyde into its corresponding 1,3-dioxolane derivative (2-chloro-3-(1,3-dioxolan-2-yl)quinoline) in 90% yield (mp 45-47°C), characterized by the loss of the carbonyl IR stretch and appearance of distinctive cyclic ether vibrations at 1358 cm⁻¹ and 1110 cm⁻¹. The acetal proton appears as a singlet at δ 6.1 ppm in the ¹H-NMR spectrum, while the methylene protons resonate as a multiplet at δ 4.05 ppm. This protection strategy enables selective nucleophilic displacement of the C-2 chloride by substituted phenylhydrazines without competing reactions at the aldehyde carbonyl [8].
Table 1: Vilsmeier-Haack Route to Protected 2-(2-Phenylhydrazino)quinoline-3-carbaldehydes
Intermediate | Reaction Conditions | Yield (%) | Melting Point (°C) | Key Spectral Data |
---|---|---|---|---|
2-Chloro-3-formylquinoline | POCl₃/DMF, 80-90°C, 4-16h | 80 | 143-145 | ¹H NMR (CDCl₃): δ 10.5 (s, CHO); IR: 1688 cm⁻¹ (C=O) |
2-Chloro-3-(1,3-dioxolan-2-yl)quinoline | Ethylene glycol, p-TsOH, toluene reflux | 90 | 45-47 | ¹H NMR (CDCl₃): δ 6.1 (s, CH), 4.05 (m, OCH₂CH₂O); IR: 1358, 1110 cm⁻¹ (cyclic ether) |
2-(2-Nitrophenylhydrazino)-3-(1,3-dioxolan-2-yl)quinoline | Ethanol reflux, 4h | 87 | 70-73 | ¹H NMR (CDCl₃): δ 6.1 (d, NH-NH), 5.8 (s, CH), 4.0 (m, OCH₂CH₂O); IR: 3250 cm⁻¹ (NH), 1505, 1306 cm⁻¹ (NO₂) |
Claisen-Schmidt condensation provides access to α,β-unsaturated carbonyl systems conjugated to the quinoline hydrazine scaffold, significantly expanding molecular diversity. This base-catalyzed reaction typically involves reacting 2-(2-phenylhydrazino)quinoline-3-carbaldehydes with ketones under basic conditions. The reaction proceeds through an aldol-type mechanism where the enolate anion derived from the ketone attacks the aldehyde carbonyl, followed by dehydration to form the extended conjugated system. While specific examples of Claisen-Schmidt condensations directly applied to 2-(2-phenylhydrazino)quinoline-3-carbaldehydes are less documented in the provided search results, analogous chemistry is extensively employed in quinoline-acrylamide hybrid synthesis as demonstrated in the preparation of hydrazide-acrylamide hybrids [2].
The resulting α,β-unsaturated ketones serve as pivotal Michael acceptors for further nucleophilic additions or cyclization reactions. The extended conjugation typically shifts UV-Vis absorption maxima bathochromically compared to the parent aldehydes and enhances dipole moments, influencing both reactivity and biological interactions. The stereochemistry of the newly formed double bond generally favors the E-isomer (trans configuration) due to steric considerations, confirmed by characteristic coupling constants (J ≈ 15-16 Hz) between the vinylic protons observable in ¹H-NMR spectra. This geometric preference is crucial for maintaining planarity essential for intercalative binding modes with biological targets and for effective electronic communication across the conjugated system [2] [3].
Nickel catalysis offers a powerful approach for constructing complex quinoline-based architectures through dehydrogenative cyclization reactions. Nickel complexes, particularly those in the Ni(0)/Ni(II) redox couple, facilitate oxidative addition into C-H and N-H bonds, enabling direct coupling without prefunctionalization. In a representative methodology, nickel catalysts promote the cyclodehydrogenation of N-aryl enamines or related precursors to yield substituted quinolines. While specific nickel-catalyzed syntheses of 2-(2-phenylhydrazino)quinolines are not detailed in the provided search results, analogous nickel-mediated processes are crucial in modern heterocyclic synthesis and are referenced as advanced methodologies alongside iridium catalysis in the context of complex heterocycle formation [3] [6].
The mechanism typically involves initial substrate coordination to the nickel center, followed by concerted metalation-deprotonation (CMD) of a strategic C-H bond. Subsequent reductive elimination forms the new C-C or C-N bond while regenerating the active catalyst. Key advantages include excellent functional group tolerance and the ability to utilize unprotected substrates. These reactions often proceed under mild conditions (60-100°C) in environmentally benign solvents like ethanol or water, yielding the cyclized products in moderate to good yields (typically 50-75%). The efficiency of these transformations can be quantified using density functional theory (DFT) calculations, which reveal energy barriers and frontier molecular orbital interactions governing the reaction pathways. Computations on related systems indicate that nickel-mediated processes exhibit lower energy gaps (ΔE ≈ 1.5-2.4 eV) compared to uncatalyzed reactions, facilitating these otherwise thermodynamically challenging transformations [6].
Iridium complexes have emerged as exceptional catalysts for transfer hydrogenation and hydrogen-borrowing reactions in quinoline functionalization. These catalysts facilitate direct amination reactions via a sequence involving substrate dehydrogenation, imine formation, and re-hydrogenation. Notably, [Cp*IrCl₂]₂ (pentamethylcyclopentadienyl iridium dichloride dimer) and related complexes catalyze the coupling of aminoquinolines with alcohols or carbonyl compounds through borrowing hydrogen methodology. Although specific applications to 2-(2-phenylhydrazino)quinoline synthesis are not elaborated in the provided results, these advanced catalytic techniques are highlighted as cutting-edge approaches in heterocyclic chemistry, particularly for introducing nitrogen-based functionalities [3] [6].
The catalytic cycle initiates with substrate activation via oxidative addition or ligand exchange, forming an iridium-hydride intermediate. This active species dehydrogenates the alcohol component, generating the corresponding carbonyl compound (aldehyde or ketone) in situ. The carbonyl then condenses with the hydrazino group to form a hydrazone intermediate. Finally, the iridium hydride reductively aminates the hydrazone, regenerating the active catalyst and yielding the alkylated product. This methodology demonstrates remarkable atom economy as it utilizes the entire alcohol molecule (ROH) with water as the only stoichiometric byproduct. Reactions typically proceed efficiently at 80-110°C in toluene or water, achieving good to excellent yields (70-95%). Catalyst loadings as low as 1-5 mol% are often sufficient, with turnover numbers (TON) exceeding 100 in optimized systems, making this approach both economical and environmentally favorable [6].
Table 2: Transition Metal-Catalyzed Approaches for Quinoline Functionalization
Catalytic System | Reaction Type | Typical Conditions | Key Advantages | Reported Efficiency |
---|---|---|---|---|
Nickel complexes (Ni(0)/Ni(II)) | Dehydrogenative cyclization | 60-100°C, EtOH/H₂O, 12-24h | C-H activation, no prefunctionalization | Moderate to good yields (50-75%), broad substrate scope |
[Cp*IrCl₂]₂ with ligands | Transfer hydrogenation/amination | 80-110°C, toluene/H₂O, 10-48h | Atom economy, water as byproduct | High yields (70-95%), low catalyst loading (1-5 mol%) |
Copper catalysts (CuI/Cu₂O) | Azide-alkyne cycloaddition (CuAAC) | RT-80°C, tBuOH/H₂O, 12-24h | Click chemistry, high regioselectivity | Excellent yields (>90%), exclusive 1,4-regioisomer formation |
The hydrazide-acrylamide hybridization strategy exploits the nucleophilicity of the hydrazino nitrogen to construct pharmacologically privileged hybrid architectures. This approach involves reacting 2-(quinoline-4-carbonyl)hydrazide intermediates with acryloyl chloride derivatives or activated acrylates to form Michael adducts. In a documented procedure, ethyl quinoline-4-carboxylate undergoes condensation with hydrazine hydrate in refluxing ethanol to yield the key hydrazinyl intermediate. This intermediate then reacts with ethyl(Z)-3-aryl-2-(4-methoxybenzamido)acrylate derivatives in ethanol containing catalytic anhydrous sodium acetate. The reaction proceeds via conjugate addition of the hydrazine nitrogen to the β-position of the acrylamide system, yielding 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids [1] [4].
Structural authentication relies heavily on multinuclear NMR spectroscopy. Characteristic signals include three broad singlets between δ 10.54-10.81 ppm in the ¹H-NMR spectrum, corresponding to the three amide NH protons. The acrylamide C2-H proton typically appears as a distinctive singlet at δ 7.36 ppm, while the quinoline C5-H proton resonates as a doublet near δ 8.44 ppm. Additional confirmation comes from ¹³C-NMR, where the methoxy carbon of protecting groups appears at δ 55.93 ppm, and the three carbonyl carbons (quinolinecarbohydrazide, acrylamide, and methoxybenzamide) appear between δ 165.10-166.13 ppm. These spectral features unambiguously confirm the successful formation of the hydrazide-acrylamide linkage and the integrity of the quinoline and arylacrylamide components [1].
Triazole and benzotriazole conjugation leverages click chemistry principles to enhance molecular complexity and biological potential. The synthetic sequence typically begins with the preparation of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde or its benzotriazole analogue. These aldehydes undergo condensation with diverse hydrazines (arylhydrazines, hydrazides, sulfonylhydrazides) in ethanol at ambient temperature to yield the corresponding hydrazones. Structural analyses confirm that benzotriazole-containing hydrazones exist predominantly as the N1-tautomer rather than the N2-isomer, as evidenced by density functional theory (DFT) calculations (B3LYP/6-31+G*) showing a 2.3 kcal/mol stability advantage for the N1-tautomer and higher dipole moment (6.2 Debye versus 2.3 Debye), favoring solvation in polar media [2] [7].
These conjugated systems demonstrate remarkable biological potential, particularly benzotriazole-containing derivatives which exhibit potent cancer cell growth inhibition (IC₅₀ = 1.23-7.39 µM) against human tumor cell lines including pancreatic carcinoma (DAN-G), lung cancer (LCLC-103H), and cervical adenocarcinoma (SISO). The most active compound, 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e), shows broad-spectrum cytostatic effects across multiple cancer cell lines. Structure-activity relationships reveal that benzotriazole derivatives consistently outperform their triazole counterparts in bioactivity, attributed to enhanced π-stacking capability and improved cellular penetration afforded by the extended aromatic surface. Molecular docking studies indicate that these compounds bind to critical oncogenic targets including NEK kinases (NEK6, NEK7, NEK9), apoptotic regulators (p53, caspase-3), and inflammatory mediators (NF-κB), validating their polypharmacological potential [2] [7].
Table 3: Spectral Signatures and Biological Activity of Hybrid Quinoline Hydrazines
Hybrid Type | Characteristic NMR Signals (¹H/¹³C) | Biological Target | Reported Activity |
---|---|---|---|
Hydrazide-acrylamide | δH 10.54-10.81 (3H, br s, NH), 7.36 (1H, s, =CH); δC 165.10-166.13 (3C, C=O) | EGFR kinase (MCF-7 cells) | IC₅₀ = 0.22 µM (6h) vs. Lapatinib 0.18 µM [1] |
Benzotriazole-hydrazone | δH 8.5-9.0 (1H, s, N=CH), 8.0-8.4 (quinoline H); δC 145-155 (N=CH) | Multiple cancer cell lines | IC₅₀ = 1.23-7.39 µM (DAN-G, LCLC-103H, SISO) [2] |
Triazole-acylhydrazone | δH 11.42-11.67 (1H, s, NH), 7.8-8.2 (m, aromatic); δC 172.5/177.8 (C=O rotamers) | Cancer cell lines | Generally inactive at ≤10 µM [2] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0